2-Chloro-6-methoxypurine riboside
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Overview
Description
2-Chloro-6-methoxypurine riboside is a hypoxanthine analog, which is a type of purine base mainly present in muscle tissue. It is a metabolite produced by purine oxidase acting on xanthine. This compound has typical anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor . It is cytoprotective by inhibiting PAPR activity, inhibiting peroxynitrite-induced mitochondrial depolarization, and secondary superoxide production .
Preparation Methods
2-Chloro-6-methoxypurine riboside can be synthesized using multi-enzymatic cascades. For example, D-arabinosides of 2-chloro-6-methoxypurine can be synthesized using mesophilic cascades . The reaction mixtures typically contain adenosine, potassium phosphate, and inhibitors such as 6-Amino-2-chloropurine riboside . The reaction is carried out at a specific temperature and pH to achieve the desired product.
Chemical Reactions Analysis
2-Chloro-6-methoxypurine riboside undergoes various chemical reactions, including substitution reactions. For instance, it can react with sodium methoxide in a methanol medium to produce 2-chloro-6-methoxypurine . The compound is also involved in enzymatic reactions where it is synthesized using ribokinase, phosphopentomutase, and nucleoside phosphorylase cascades . These reactions typically occur under controlled conditions to ensure the formation of the desired products.
Scientific Research Applications
2-Chloro-6-methoxypurine riboside has several scientific research applications. It is used as a hypoxia indicator due to its ability to inhibit poly (ADP-ribose) polymerase activity . This compound is also studied for its anti-inflammatory effects and potential use in cancer therapy . Additionally, it is used in the synthesis of modified nucleosides, which have applications in biochemistry and molecular biology .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypurine riboside involves its role as a hypoxanthine analog. It inhibits poly (ADP-ribose) polymerase activity, which in turn inhibits peroxynitrite-induced mitochondrial depolarization and secondary superoxide production . This cytoprotective effect makes it a potential therapeutic agent for conditions involving oxidative stress and inflammation.
Comparison with Similar Compounds
2-Chloro-6-methoxypurine riboside is similar to other hypoxanthine analogs such as 2-fluoro-6-methoxypurine and 6-methoxypurine . its unique ability to inhibit poly (ADP-ribose) polymerase activity and its cytoprotective properties distinguish it from other compounds. These characteristics make it a valuable compound for research in anti-inflammatory and cancer therapies.
Properties
Molecular Formula |
C11H13ClN4O5 |
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Molecular Weight |
316.70 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6?,7+,10-/m1/s1 |
InChI Key |
QFGKCCNEHWKCTD-HMEJCUHCSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)Cl |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
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